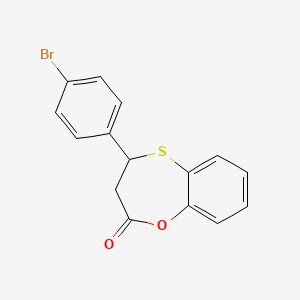
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is a heterocyclic compound that features a benzoxathiepin ring system with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base, followed by cyclization to form the benzoxathiepin ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with modified bromophenyl groups.
Substitution: Products with new substituents replacing the bromine atom.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl-containing compound with different structural features.
4-Bromobiphenyl: A simpler bromophenyl compound with a biphenyl structure.
4-(4-Bromophenyl)thiazole: A thiazole derivative with a bromophenyl group.
Uniqueness
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is unique due to its benzoxathiepin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl compounds and contributes to its specific applications and activities.
Propriétés
Numéro CAS |
176511-01-6 |
|---|---|
Formule moléculaire |
C15H11BrO2S |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-3,4-dihydro-1,5-benzoxathiepin-2-one |
InChI |
InChI=1S/C15H11BrO2S/c16-11-7-5-10(6-8-11)14-9-15(17)18-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2 |
Clé InChI |
AELABDFTUNUYHQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


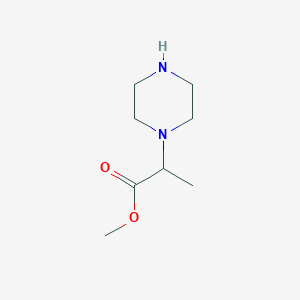
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
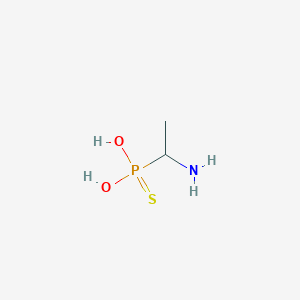
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
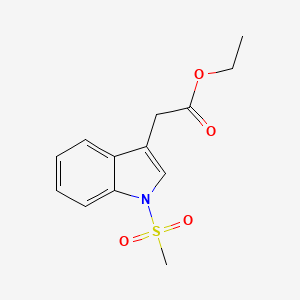
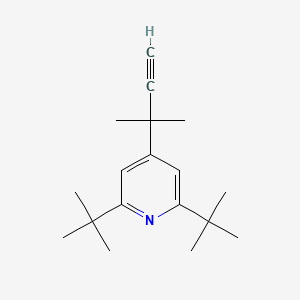
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
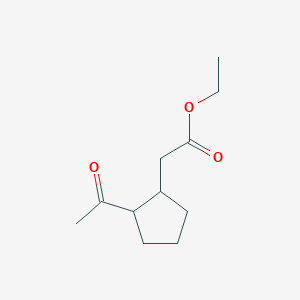
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
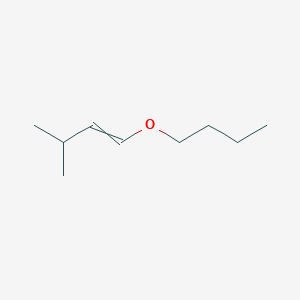
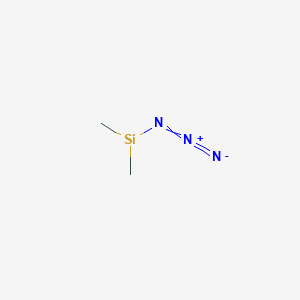
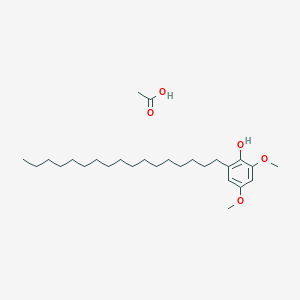
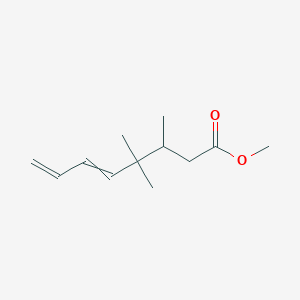
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
